1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate
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Overview
Description
1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate is a complex organic compound with a molecular weight of 337.37 g/mol. The compound features a benzyl group, a methyl group, and a tert-butoxycarbonyl protecting group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 4-methylsuccinic acid in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl chloride (Boc-Cl) under mild conditions. The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's functional groups play a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate is similar to other compounds with benzyl and tert-butoxycarbonyl groups, such as 1-benzyl 2-methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylic acid. its unique combination of functional groups and molecular structure sets it apart, making it a valuable tool in organic synthesis and research.
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Properties
IUPAC Name |
1-O-benzyl 4-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCYAVUHTZEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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